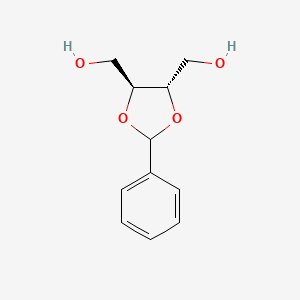

(-)-2,3-o-Benzylidene-l-threitol

Description

(-)-2,3-O-Benzylidene-L-threitol is a chiral cyclic acetal derivative of L-threitol, featuring a benzylidene group bridging the 2- and 3-hydroxy positions. This compound is widely utilized in organic synthesis as a protecting group for diols and as a precursor for pharmaceuticals and biomolecules. Key spectroscopic data include:

- ¹H NMR (DMSO-d₆): Peaks at δ 3.49 (H-2), 3.86 (H-3), 5.54 (CHPh), and aromatic protons at δ 7.32–7.48 .

- ¹³C NMR (CDCl₃): Signals at δ 100.5 (CHPh), 80.2 (C-3), and aromatic carbons at δ 126.6–139.0 .

The compound is commercially available (e.g., Merck) for research use, underscoring its importance in synthetic workflows .

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

[(4S,5S)-5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]methanol |

InChI |

InChI=1S/C11H14O4/c12-6-9-10(7-13)15-11(14-9)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m0/s1 |

InChI Key |

AEJRVTSEJAYBNR-UWVGGRQHSA-N |

SMILES |

C1=CC=C(C=C1)C2OC(C(O2)CO)CO |

Isomeric SMILES |

C1=CC=C(C=C1)C2O[C@H]([C@@H](O2)CO)CO |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(C(O2)CO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Enantiomeric Comparison: (-)-2,3-O-Benzylidene-L-threitol vs. (+)-2,3-O-Benzylidene-D-threitol

The D- and L-enantiomers share nearly identical physical properties (e.g., molecular weight: 210.3 g/mol, melting point for D-form: 69–74°C) , but differ in optical rotation and thermodynamic behavior in host-guest complexes. Thermodynamic parameters with β-cyclodextrin reveal:

| Compound | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

|---|---|---|---|

| (+)-D-threitol | -11.81 | -7.56 | 4.25 |

| (-)-L-threitol | -11.76 | -7.49 | 4.27 |

The slight differences in ΔG and ΔH suggest minimal enantioselectivity in β-cyclodextrin binding, likely due to similar steric and electronic environments .

Protecting Group Variants: Benzylidene vs. Benzyl vs. Isopropylidene

- Benzylidene (cyclic acetal): Enhances rigidity and stability. For example, 2,3-O-benzylidene derivatives exhibit stronger binding to β-cyclodextrin (ΔG ≈ -11.7 kJ/mol) compared to non-cyclic analogs .

- Di-O-benzyl ethers (e.g., 2,3-di-O-benzyl-L-threitol) : Lack cyclic structure, leading to lower conformational rigidity. Synthesis requires distinct routes, such as stepwise benzylation .

- Isopropylidene (cyclic acetal) : Smaller substituent than benzylidene, as seen in 2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol (CAS 51064-65-4). This group increases reactivity in tosylation reactions, enabling applications in antiviral and cardiovascular drug synthesis .

Structural Analogs: Benzylidene Threitol vs. Benzyloxy Butanetriols and O-Benzyl Serine

- Benzyloxy Butanetriols (e.g., (2R,3R)-3-benzyloxy-1,2,4-butanetriol) : Linear analogs with benzyl ethers show weaker β-cyclodextrin binding (ΔG ≈ -10.95 kJ/mol) compared to cyclic benzylidene threitols (ΔG ≈ -11.7 kJ/mol), highlighting the stabilizing effect of the cyclic acetal .

- O-Benzyl Serine (e.g., O-benzyl-L-serine): Amino acid derivatives with benzyl ethers exhibit even lower binding affinity (ΔG ≈ -10.50 kJ/mol), emphasizing the role of the threitol backbone in host-guest interactions .

Preparation Methods

Structural and Chemical Properties of (-)-2,3-O-Benzylidene-L-Threitol

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₄O₄ (molar mass: 210.23 g/mol). Its structure consists of an L-threitol backbone with a benzylidene acetal protecting the 2- and 3-hydroxyl groups, leaving the 1- and 4-hydroxyls free for further functionalization. The stereochemistry at the 2- and 3-positions is critical, as the (R)-configuration of the benzylidene group ensures chirality, making it a versatile chiral auxiliary.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 72–74 °C |

| Specific Rotation (α²⁰/D) | -11.0° to -9.0° (c=2 in MeOH) |

| HPLC Purity | ≥97.0% (area%) |

Synthesis Strategies for (-)-2,3-O-Benzylidene-L-Threitol

Acid-Catalyzed Acetalization of L-Threitol

The most widely reported method involves the acid-catalyzed acetalization of L-threitol with benzaldehyde or its derivatives.

Standard Protocol

- Reagents : L-Threitol, benzaldehyde, hydrochloric acid (HCl), methanol.

- Procedure :

- L-Threitol (10.0 g, 81.9 mmol) is dissolved in anhydrous methanol (150 mL).

- Benzaldehyde (18.0 mL, 177 mmol) and concentrated HCl (1.0 mL) are added.

- The mixture is refluxed at 65 °C for 12 hours under nitrogen.

- The product is crystallized by cooling to 4 °C, filtered, and washed with cold methanol.

- Yield : 60–70% (white crystalline solid).

Mechanistic Insight :

The reaction proceeds via protonation of benzaldehyde’s carbonyl oxygen, followed by nucleophilic attack by the 2- and 3-hydroxyls of L-threitol to form the acetal. Water elimination generates the benzylidene bridge, with HCl acting as a Brønsted acid catalyst.

Modified Conditions Using Benzaldehyde Dimethyl Acetal

To improve regioselectivity and reduce side reactions, benzaldehyde dimethyl acetal may substitute free benzaldehyde:

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ solvent-free ball milling to enhance sustainability:

- Reagents : L-Threitol, benzaldehyde, Amberlyst-15 catalyst.

- Procedure :

- L-Threitol and benzaldehyde (2:1 molar ratio) are ground in a ball mill at 30 Hz for 2 hours.

- The crude product is purified via recrystallization from ethanol.

- Yield : 55–60% (reduced vs. solution-phase but solvent-free).

Reaction Optimization and Critical Parameters

Acid Catalyst Selection

The choice of acid significantly impacts yield and regioselectivity:

Table 2: Catalyst Screening for Acetalization

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| HCl (conc.) | 65 | 95 |

| p-Toluenesulfonic Acid | 78 | 97 |

| Amberlyst-15 | 60 | 93 |

p-Toluenesulfonic acid (PTSA) outperforms HCl due to its non-volatility and reduced side reactions.

Characterization and Quality Control

Spectroscopic Analysis

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The compound’s rigid acetal structure directs stereoselectivity in Diels-Alder reactions. For example, it enables >90% ee in cycloadditions with maleic anhydride.

Intermediate in Glycolipid Agonist Synthesis

(-)-2,3-O-Benzylidene-L-threitol serves as a key precursor for α-galactosyl diacylglycerol (αGalDAG) analogues, which modulate CD1d-mediated immune responses:

- Stepwise Functionalization :

- The 1- and 4-hydroxyls are acylated with fatty acid chlorides.

- Benzylidene deprotection (H₂/Pd) yields threitol diol intermediates.

- Glycosylation with galactosyl donors produces αGalDAG derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (-)-2,3-o-Benzylidene-L-threitol, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound is synthesized via benzylidene acetal protection of L-threitol. Key steps include:

- Using a Lewis acid (e.g., camphorsulfonic acid) in anhydrous conditions to form the 1,3-dioxolane ring .

- Chiral resolution via recrystallization or enzymatic methods to ensure enantiomeric purity, as the compound’s stereochemistry is critical for downstream applications (e.g., asymmetric catalysis) .

- Monitoring reaction progress by TLC or HPLC, with characterization by -NMR to confirm the benzylidene protons (δ 5.5–6.0 ppm) and absence of diol peaks .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to identify acetal protons (δ ~5.8 ppm) and quaternary carbons in the dioxolane ring .

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol eluents to verify enantiomeric excess (>98%) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is recommended if crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., melting point) be resolved?

- Methodological Answer : Variations in melting points (e.g., 95–105°C) may arise from polymorphic forms or impurities. To address this:

- Perform DSC to identify polymorph transitions.

- Reproduce synthesis under strictly anhydrous conditions (as moisture can hydrolyze the acetal, altering purity) .

- Cross-reference purity data from multiple suppliers (e.g., >97% purity thresholds in and ) to establish baseline standards .

Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (e.g., in HCl/NaOH solutions) monitored by -NMR. The benzylidene acetal is acid-labile but stable in neutral/basic conditions, making it suitable for temporary hydroxyl protection in multistep syntheses .

- Computational Modeling : Use DFT calculations to compare activation energies for acetal cleavage pathways, correlating with experimental observations .

Q. How does (-)-2,3-o-Benzylidene-L-threitol enhance diastereoselectivity in asymmetric catalysis?

- Methodological Answer :

- The rigid dioxolane ring enforces a specific conformation, directing nucleophilic additions (e.g., in aldol reactions).

- Design experiments using chiral ligands derived from the compound, and evaluate selectivity via -NMR or LC-MS. Compare results with unprotected L-threitol to quantify stereochemical bias .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Controlled Replication : Reproduce reactions under standardized conditions (e.g., Pd-catalyzed couplings in ) while varying parameters (temperature, solvent, catalyst loading).

- Side-Reaction Screening : Use GC-MS to identify byproducts (e.g., debenzylated intermediates) that may explain yield discrepancies .

- Meta-Analysis : Cross-reference data from peer-reviewed journals and supplier catalogs (e.g., ’s structural data vs. ’s application notes) to identify consensus protocols .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.